1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-methoxypiperidine
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Overview
Description
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-methoxypiperidine is a heterocyclic compound that features a unique structure combining a cyclopenta[c]pyridazine ring with a methoxypiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-methoxypiperidine typically involves multistep reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-methoxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as manganese triflate and tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at room temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkylating agents such as benzyl chloride in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopenta[b]pyridin-5-one analogues, while substitution reactions can introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-methoxypiperidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Materials Science: Its heterocyclic structure can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism by which 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-methoxypiperidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridine: Shares a similar cyclopenta ring structure but lacks the methoxypiperidine group.
Cyclopenta[b]pyridin-5-one analogues: These compounds have a similar core structure but differ in functional groups and substitutions.
Uniqueness
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-methoxypiperidine is unique due to the combination of the cyclopenta[c]pyridazine ring with the methoxypiperidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-(4-methoxypiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine |
InChI |
InChI=1S/C13H19N3O/c1-17-11-5-7-16(8-6-11)13-9-10-3-2-4-12(10)14-15-13/h9,11H,2-8H2,1H3 |
InChI Key |
YKXVGCIUWOHWNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)C2=NN=C3CCCC3=C2 |
Origin of Product |
United States |
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